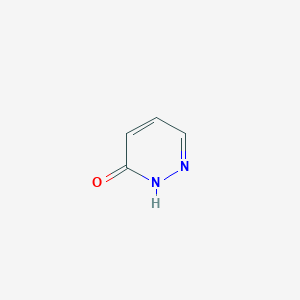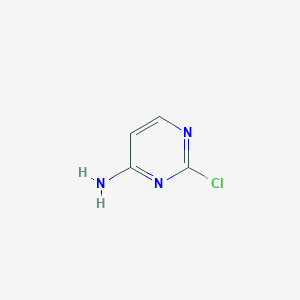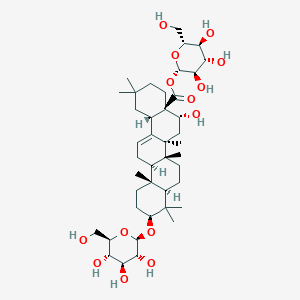
4-Chloro-2,6-diphenylpyrimidine
Descripción general
Descripción
4-Chloro-2,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11ClN2 .
Synthesis Analysis
A method for synthesizing this compound involves the initial preparation of chalcone and its subsequent interaction with ammonium acetate . Another method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .Molecular Structure Analysis
The molecular structure of this compound includes two phenyl rings attached to the 2 and 6 positions of a pyrimidine ring, which also has a chlorine atom attached at the 4 position . The IUPAC name for this compound is this compound .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 266.72 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Amination Mechanisms
- The amination of 4-chloro-2,6-diphenylpyrimidine with potassium amide in liquid ammonia shows about 45% occurrence by the ANRORC mechanism (Valk, Plas, & Bode, 2010).
Synthesis of Nitrogen-Containing Derivatives
- Nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine were synthesized by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines, confirmed by IR spectroscopy and mass spectrometry (Sedova, Shkurko, & Nekhoroshev, 2002).
Transformations at Amino Group
- 4-(4-Aminophenyl)-2,6-diphenylpyrimidine underwent several transformations at its amino group, leading to various N-derivatives and substituted quinazolines (Harutyunyan et al., 2020).
Synthesis of Water-Soluble Derivative for Anti-Inflammatory Gel
- A water-soluble form of a new hydroxypyrimidine derivative, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, showed low toxicity and significant anti-inflammatory activity (Kuvaeva et al., 2022).
Antimicrobial Activities and Crystal Structures
- 4-Methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives exhibit strong antimicrobial activity. The introduction of chlorine and methyl substituents affects the biological activity and crystal structure (Korona-Głowniak et al., 2021).
Synthesis for Adenosine Receptor Antagonists
- Carbamate substituted 2-amino-4,6-diphenylpyrimidines were evaluated as dual adenosine A1 and A2A receptor antagonists, showing promise for Parkinson's disease treatment (Robinson et al., 2016).
Electrosynthesis of Arylpyrimidines
- Novel 4-amino-6-arylpyrimidines were prepared by electrochemical reductive cross-coupling, indicating a mild and efficient synthesis method (Sengmany, Gall, & Léonel, 2011).
Synthesis of Quinazoline and Pyrimidine Derivatives
- Synthesis of novel quinazoline derivatives via [4+2] cycloaddition with 2,4-diphenylpyrimidine ortho-quinodimethane, demonstrating new pathways in organic synthesis (Chioua et al., 2002).
Fluorescence Properties for Zinc Ion Recognition
- 4-Aryl-6-phenylpyrimidin-2(1H)-ones showed fluorescence properties and efficient sensing of zinc ions, indicating potential application in sensing technologies (Wu et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDDVTZXYXHTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342450 | |
| Record name | 4-Chloro-2,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
29509-91-9 | |
| Record name | 4-Chloro-2,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you explain the significance of using 15N-labeled compounds in the study of 4-halogeno-2,6-diphenylpyrimidines?
A2: Researchers synthesized 5-bromo-4-chloro-2,6-diphenyl-[1(3)-15N]pyrimidine and various 15N-labeled 4-halogeno-2,6-diphenylpyrimidine derivatives to study the reaction mechanisms in detail []. Using these labeled compounds allowed them to track the fate of the nitrogen atom during the amination reaction. This isotopic labeling technique provides crucial evidence for confirming the involvement of the ANRORC mechanism in the amination of certain derivatives, such as 5-bromo-4-chloro-2,6-diphenylpyrimidine, where it occurs to an extent of about 18% []. This approach showcases the power of isotopic labeling in elucidating complex reaction pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)


